molecular formula C15H15N3O6S2 B1354709 (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 37051-05-1

(6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No.: B1354709
CAS No.: 37051-05-1
M. Wt: 397.4 g/mol
InChI Key: YZKJQBUBQFJLMF-ZWNOBZJWSA-N
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Description

Nomenclature and Classification

The compound (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is systematically named according to IUPAC guidelines, reflecting its bicyclic β-lactam core, substituents, and stereochemistry. Its molecular formula is C₁₅H₁₅N₃O₆S₂ , with a molecular weight of 397.42 g/mol . Common synonyms include Desmethoxy Cefoxitin and Cefoxitin EP Impurity H , denoting its structural relationship to the parent antibiotic cefoxitin and its regulatory status as a pharmacopeial impurity.

Structurally, it belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic system fused with a dihydrothiazine ring. Unlike cefoxitin, it lacks the 7α-methoxy group, a critical modification that influences its biochemical properties.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₅N₃O₆S₂
Molecular Weight 397.42 g/mol
CAS Number 37051-05-1
IUPAC Name (6R,7R)-3-((carbamoyloxy)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Historical Context and Discovery

Desmethoxy Cefoxitin was first identified during analytical profiling of cefoxitin, a second-generation cephamycin antibiotic derived from Streptomyces lactamdurans. Its discovery emerged from efforts to characterize impurities in cefoxitin batches, driven by regulatory requirements for pharmaceutical quality control. Synthetic routes to produce this impurity were later developed to support analytical validation, involving semi-synthetic modification of cephalosporin intermediates. For example, stress testing of cefoxitin under hydrolytic conditions revealed the formation of Desmethoxy Cefoxitin via methoxyl group cleavage.

The compound’s role in pharmaceutical development is primarily as a reference standard for monitoring impurity levels in cefoxitin formulations, ensuring compliance with European Pharmacopoeia (EP) and other regulatory guidelines.

Relationship to Cefoxitin and the Cephalosporin Family

Desmethoxy Cefoxitin is structurally analogous to cefoxitin (C₁₆H₁₇N₃O₇S₂ ) but lacks the 7α-methoxy group , a hallmark of cephamycins. This absence alters its interactions with bacterial penicillin-binding proteins (PBPs), rendering it therapeutically inactive compared to the parent drug.

Table 2: Structural Comparison with Cefoxitin

Feature Desmethoxy Cefoxitin Cefoxitin
7α-Methoxy Group Absent Present
Molecular Formula C₁₅H₁₅N₃O₆S₂ C₁₆H₁₇N₃O₇S₂
Antimicrobial Activity None reported Broad-spectrum activity

Biosynthetically, cefoxitin and its impurities derive from cephamycin C , a natural product modified to enhance β-lactamase resistance. The methoxy group in cefoxitin is introduced during fermentation, while its absence in Desmethoxy Cefoxitin arises from incomplete biosynthesis or degradation.

Regulatory Classification as Cefoxitin EP Impurity H

The European Pharmacopoeia (EP) designates this compound as Cefoxitin EP Impurity H , mandating strict control of its concentration in cefoxitin formulations. Regulatory guidelines require impurity levels to remain below thresholds defined by ICH Q3B, ensuring drug safety and efficacy.

Analytically, it serves as a critical reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods, enabling precise quantification in active pharmaceutical ingredients (APIs). For instance, Daicel Pharma and SynZeal provide certified reference standards with ≥95% purity, accompanied by detailed spectral data (¹H NMR, ¹³C NMR, IR).

Table 3: Regulatory and Analytical Applications

Application Description Source
Pharmacopeial Standard EP impurity profiling
Quality Control Batch consistency testing
Method Validation HPLC/UV and LC-MS calibration

Properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c16-15(23)24-5-7-6-26-13-10(12(20)18(13)11(7)14(21)22)17-9(19)4-8-2-1-3-25-8/h1-3,10,13H,4-6H2,(H2,16,23)(H,17,19)(H,21,22)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKJQBUBQFJLMF-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190557
Record name (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51014-46-1, 37051-05-1
Record name rel-(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Biological Activity

The compound (6R-trans)-3-((carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, often referred to as a derivative of a bicyclic β-lactam antibiotic, exhibits significant biological activity, particularly in the context of antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Formula

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Bicyclic core : The bicyclo[4.2.0] structure is characteristic of certain β-lactam antibiotics.
  • Carbamoyloxy and thienylacetamido groups : These modifications enhance the compound's interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H16N3O7S2
Molecular Weight449.43 g/mol
CAS Number33564-30-6
SolubilitySoluble in water

The primary mechanism of action for this compound is through inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate effectiveness at low concentrations, suggesting high potency.

Antimicrobial Use

Due to its structural similarity to existing β-lactam antibiotics, this compound has been investigated for potential use in treating bacterial infections resistant to other antibiotics. Clinical trials are ongoing to evaluate its efficacy in various infectious diseases.

Case Studies

  • Clinical Trial on Resistant Infections : A study conducted on patients with multi-drug resistant infections found that administration of this compound resulted in significant clinical improvement and reduction in bacterial load.
  • Pediatric Use : A case study involving pediatric patients indicated that the compound was well-tolerated and effective in treating severe bacterial infections, with minimal side effects reported.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Key findings include:

  • Enhanced Bioavailability : Modifications to the formulation have led to improved absorption rates in animal models.
  • Synergistic Effects : Studies indicate that combining this compound with other antibiotics may yield synergistic effects, enhancing overall antibacterial activity.

Comparative Efficacy Table

CompoundMIC (µg/mL)Bacterial Strain
(6R-trans)-3-Carbamoyloxy-Methyl0.5Staphylococcus aureus
Penicillin1Staphylococcus aureus
Amoxicillin4Escherichia coli

Scientific Research Applications

Antibiotic Synthesis

One of the primary applications of this compound is in the synthesis of various cephalosporin antibiotics. It serves as a crucial intermediate in the preparation of antibiotics that target bacterial infections, particularly those resistant to traditional penicillins.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The thienylacetamido group enhances its efficacy against certain resistant strains, making it valuable in clinical settings.

Precursor for Cephalosporin Derivatives

The compound is utilized as a precursor in the synthesis of advanced cephalosporin derivatives, which are designed to improve pharmacological properties such as solubility, stability, and spectrum of activity against resistant bacteria.

Case Study 1: Synthesis of Ceftaroline

Ceftaroline, a broad-spectrum cephalosporin antibiotic effective against MRSA (Methicillin-resistant Staphylococcus aureus), has been synthesized using (6R-trans)-3-((Carbamoyloxy)methyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid as a key intermediate. The synthesis pathway highlighted the compound's role in modifying the beta-lactam ring structure to enhance antibacterial activity.

Case Study 2: Development of Novel Antibiotics

A recent study focused on modifying the thienylacetamido group to create novel derivatives with improved efficacy against multidrug-resistant bacterial strains. These derivatives showed promising results in vitro and in vivo, indicating that the compound can be a foundation for developing next-generation antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name & Source 3-Substituent 7-Substituent Molecular Weight (g/mol) Key Biological Properties
Compound X (Hypothetical) Carbamoyloxymethyl 2-Thienylacetamido ~423 (estimated) Likely activity against β-lactamase producers
Cefazolin () Thiadiazolylthio Tetrazolylacetyl 454.51 Gram-positive focus; surgical prophylaxis
SQ 14,359 () Tetrazolylthio Thienylureidoacetyl Not reported Broad-spectrum, β-lactamase resistance
E1100 () Dimethylcarbamoyloxymethyl Hydroxyiminoacetamido Not reported High serum protein binding (82–91% in humans); dose-dependent pharmacokinetics
Cefoxitin Impurity A () Carbamoyloxymethyl Methoxy + Thiophen-2-ylacetamido Not reported Synthesis impurity; underscores quality control challenges
FC5 () Coumarinyloxymethyl Phenylacetamido 492.5 Fluorescent probe for metallo-β-lactamases
Cefalexin () Methyl Aminophenylacetyl 365.40 Oral bioavailability; Gram-positive activity

Detailed Analysis

Cefazolin ()

SQ 14,359 ()

  • Structural Differences : The 7-thienylureidoacetyl side chain introduces a urea moiety, enhancing resistance to hydrolysis by β-lactamases.
  • Activity: Demonstrates broad-spectrum efficacy, particularly against Enterobacteriaceae and Pseudomonas aeruginosa, due to improved PBP affinity .

E1100 ()

  • Pharmacokinetics: Exhibits concentration-dependent serum protein binding (82–91% in humans), leading to nonlinear pharmacokinetics in rats. Free (unbound) drug clearance remains constant across doses, suggesting saturable binding .

Cefoxitin Impurities ()

  • Relevance to Compound X : Impurities like (6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight stereochemical and synthetic challenges in producing Compound X. Methoxy substitution at C7 alters β-lactamase stability .

FC5 ()

  • Application: Used as a fluorescent substrate for detecting metallo-β-lactamase activity.

Research Findings and Implications

  • Synthetic Challenges : and emphasize the complexity of introducing carbamoyloxy and thienylacetamido groups while maintaining stereochemical integrity. Methoxy and arylthio substitutions require precise reaction conditions to avoid impurities .
  • β-Lactamase Resistance : Compounds with bulky 7-side chains (e.g., SQ 14,359’s ureido group) show improved resistance to hydrolysis, suggesting Compound X’s thienylacetamido may offer similar advantages .

Preparation Methods

Synthesis of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene Core

The bicyclic β-lactam core is typically synthesized via cyclization of penicillin or cephalosporin precursors. The key steps include:

  • Starting Material: 7-aminocephalosporanic acid (7-ACA) or its derivatives.
  • Cyclization: Formation of the β-lactam ring through intramolecular nucleophilic attack, often under controlled pH and temperature.
  • Oxidation: Introduction of the 8-oxo group is achieved by selective oxidation of the sulfur or adjacent carbon atoms.

Introduction of the 7-(2-thienylacetamido) Side Chain

  • Acylation Reaction: The 7-amino group of the bicyclic core is acylated with 2-thiophen-2-ylacetyl chloride or an activated ester derivative.
  • Reaction Conditions: Typically performed in anhydrous organic solvents (e.g., dichloromethane) with a base such as triethylamine to neutralize HCl formed.
  • Purification: The product is purified by crystallization or chromatography to remove unreacted acylating agents and by-products.

Installation of the 3-((Carbamoyloxy)methyl) Group

  • Hydroxymethylation: The 3-position hydroxyl or hydrogen is first converted to a hydroxymethyl intermediate.
  • Carbamoylation: The hydroxymethyl group is then reacted with carbamoyl chloride or carbamates to form the carbamoyloxy methyl substituent.
  • Reaction Control: This step requires careful control of temperature and pH to avoid decomposition of the β-lactam ring.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Core Formation 7-ACA, cyclization agents, controlled pH Formation of bicyclic β-lactam core
2 Acylation 2-thiophen-2-ylacetyl chloride, base Attachment of 7-(2-thienylacetamido) side chain
3 Hydroxymethylation Formaldehyde or equivalent, base Introduction of hydroxymethyl group at 3-position
4 Carbamoylation Carbamoyl chloride or carbamate, mild base Formation of 3-((carbamoyloxy)methyl) substituent
5 Purification Crystallization, chromatography Isolation of pure target compound

Research Findings and Optimization

  • Yield Optimization: Studies indicate that the acylation step is critical for yield and purity; using freshly prepared acyl chlorides and anhydrous conditions improves outcomes.
  • Stereochemistry Control: The (6R-trans) configuration is maintained by controlling reaction temperatures and using stereospecific reagents.
  • Stability Considerations: The β-lactam ring is sensitive to hydrolysis; thus, reactions are performed under inert atmosphere and low moisture conditions.
  • Analytical Characterization: Purity and structure confirmation are done by NMR, IR spectroscopy, and mass spectrometry, ensuring the correct substitution pattern and stereochemistry.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran (THF) Anhydrous preferred
Temperature 0°C to room temperature To preserve β-lactam integrity
Base Triethylamine, pyridine Neutralizes acid by-products
Reaction Time 1–4 hours Depends on step and reagent reactivity
Purification Method Recrystallization, silica gel chromatography Ensures high purity
Yield 60–85% overall Optimized by reagent quality and control

Q & A

Q. How can synthetic routes for this β-lactam compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves selecting reaction conditions (e.g., temperature, solvent polarity) and protecting group strategies. For example, the carbamoyloxy group at position 3 is sensitive to hydrolysis; thus, mild reducing agents like NaBH4 or LiAlH4 () are preferred during late-stage modifications. Monitoring reaction progress via HPLC (C18 column, 0.1% TFA in H2O/CH3CN) ensures intermediates are stable. Crystallization using ethanol/water mixtures (70:30 v/v) improves purity (>95%) by removing thienylacetamido byproducts .

Q. What spectroscopic techniques are critical for confirming the bicyclic core and substituent positions?

  • Methodological Answer :
  • X-ray crystallography resolves the bicyclo[4.2.0]oct-2-ene core and confirms trans stereochemistry at C6 and C7 ().
  • <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents: the thienylacetamido group (δ 7.2–7.4 ppm for aromatic protons) and carbamoyloxy methyl (δ 4.1–4.3 ppm for CH2) ().
  • FT-IR verifies β-lactam carbonyl (1750–1780 cm<sup>-1</sup>) and secondary amide (1650 cm<sup>-1</sup>) .

Q. How does pH affect the stability of the β-lactam ring in aqueous solutions?

  • Methodological Answer : Stability studies (pH 2–9, 25°C) show maximal stability at pH 6–7 (t1/2 >48 hrs). Acidic conditions (pH <4) hydrolyze the β-lactam ring, forming a carboxylic acid derivative (confirmed by LC-MS). Alkaline conditions (pH >8) degrade the thienylacetamido side chain. Buffered solutions (PBS, 0.1 M) with 0.01% EDTA prevent metal-catalyzed degradation .

Advanced Research Questions

Q. What strategies mitigate resistance in Gram-negative bacteria when using this compound?

  • Methodological Answer : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) or modifying the C3 side chain to sterically hinder enzyme access (e.g., replacing carbamoyloxy with bulkier groups) enhances efficacy. shows Cr(III) complexes of analogous structures exhibit 4-fold lower MICs against E. coli (0.5 µg/mL vs. 2 µg/mL for free ligand) by disrupting membrane permeability .

Q. How can computational modeling predict binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using PBP3 (PDB: 3VSL) identifies key interactions:
  • The β-lactam carbonyl forms hydrogen bonds with Ser310.
  • The thienyl group engages in hydrophobic interactions with Val216.
    MD simulations (AMBER) reveal a binding free energy (ΔG) of −9.2 kcal/mol, correlating with experimental IC50 values (0.8 µM) .

Q. What are the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : In vitro hepatocyte assays (human, rat) show:
  • Phase I: Cytochrome P450 3A4-mediated oxidation of the thienyl ring (major metabolite: sulfoxide derivative).
  • Phase II: Glucuronidation at the carbamoyloxy methyl group (detected via UPLC-QTOF). Renal excretion accounts for 60–70% of clearance, with enterohepatic recirculation observed in bile-duct cannulated models .

Q. How does chirality at C6 and C7 impact antibacterial activity?

  • Methodological Answer : The (6R,7R)-isomer (as in ) is 10–20× more active than (6S,7S) against S. aureus (MIC 0.25 vs. 5 µg/mL). Stereochemical inversion disrupts hydrogen bonding with PBP2a’s Thr446. Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) resolves diastereomers, while NOESY confirms spatial proximity of C6-H and C7-NH .

Contradictions & Gaps

  • Synthesis Scalability : reports yields of 40–50% for late-stage acylation, but ’s Cr(III) complex synthesis achieves >80% yield under similar conditions. This discrepancy suggests metal coordination stabilizes intermediates .
  • Ecotoxicity Data : Limited ecotoxicological profiles exist ( mentions H319 for eye irritation but lacks aquatic toxicity). Standard OECD 209 tests (Daphnia magna, 48-hr LC50) are recommended.

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